(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester
CAS No.: 1356010-95-1
Cat. No.: VC0030831
Molecular Formula: C₁₆H₃₁NO₃
Molecular Weight: 285.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356010-95-1 |
|---|---|
| Molecular Formula | C₁₆H₃₁NO₃ |
| Molecular Weight | 285.42 |
| IUPAC Name | ethyl (E,2R,3R)-2-amino-3-hydroxytetradec-4-enoate |
| Standard InChI | InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15-/m1/s1 |
| SMILES | CCCCCCCCCC=CC(C(C(=O)OCC)N)O |
Introduction
Chemical Identity and Properties
Molecular Identification
(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester is a complex organic compound with precisely defined stereochemistry. The chemical identification parameters of this compound are essential for researchers seeking to utilize it in laboratory applications. The compound possesses distinct chemical identifiers that allow for its precise recognition in research settings.
| Parameter | Information |
|---|---|
| CAS Number | 1356010-95-1 |
| Molecular Formula | C16H31NO3 |
| Molecular Weight | 285.42 g/mol |
| Chemical Name | (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester |
| Synonyms | (2S,3R,4E)-2-Amino-3-hydroxy-4-tetradecen-1-carboxylate |
This compound features specific stereochemistry, with the 2S and 3R configurations at the second and third carbon positions, respectively, and an E (trans) configuration at the C4 double bond. These precise stereochemical features are critical for its biological activity and synthetic utility .
Physical Properties
Understanding the physical properties of (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester is essential for proper handling and utilization in research settings. The physical characteristics of this compound facilitate appropriate laboratory procedures and experimental designs.
| Property | Description |
|---|---|
| Appearance | Yellow Solid |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
| Stability | Stable at room temperature for shipping and storage |
The compound's solubility profile makes it compatible with common organic solvents used in laboratory settings, facilitating its use in various experimental procedures and synthetic pathways .
Structural Significance and Relationships
Structural Features
The structural features of (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester play a significant role in its biochemical functions. The compound's structure contains several key functional groups that contribute to its reactivity and biological significance. The amino group at C2, hydroxyl group at C3, and the trans double bond at C4 position are critical for its role in sphingolipid synthesis. These functional groups provide specific reactivity patterns that enable the compound to serve as an intermediate in complex synthetic pathways.
The presence of the ethyl ester group is particularly significant as it provides a protected carboxylic acid functionality that can be manipulated in subsequent synthetic steps. This protection allows for selective reactions at other functional groups without interference from the carboxylic acid moiety. The long hydrocarbon chain contributes to the lipophilic character of the molecule, which is essential for its role in lipid-related biochemical pathways .
Relationship to Sphingosine
(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester shares structural similarities with sphingosine, particularly with tetradecasphingosine (C14-Sphingosine). Both compounds feature the characteristic 2-amino-3-hydroxy motif and a trans double bond, although they differ in their terminal functional groups. Tetradecasphingosine (PubChem CID 42608342) has the molecular formula C14H29NO2 and a molecular weight of 243.39 g/mol, distinguishing it from the ethyl ester compound under discussion .
The structural relationship between these compounds is significant in understanding the biochemical pathways involving sphingolipids. The conversion between these related structures represents key steps in sphingolipid metabolism and synthesis .
Synthetic Applications and Utilization
Role in Sphingolipid Synthesis
(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester serves as a key intermediate in the synthesis of sphingosine bases and their derivatives. This role makes it particularly valuable in biochemical research related to sphingolipids, which are essential components of cell membranes. The compound's structural features, including its stereochemistry and functional group arrangement, make it an ideal precursor for constructing the characteristic backbone of sphingolipids.
Sphingosine and its derivatives are involved in various cellular processes, including signaling pathways and membrane structure maintenance. By providing a reliable synthetic route to these compounds, (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester contributes significantly to research in cell biology, neuroscience, and immunology.
Research Applications
The compound's application extends beyond basic sphingolipid synthesis to broader research contexts. Its role in lipid metabolism studies makes it valuable for investigating cellular processes dependent on membrane composition and function. Researchers utilize this compound in studies related to:
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Cell membrane biology
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Lipid metabolism
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Signal transduction pathways
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Neurobiological processes
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Immunological responses
These applications highlight the compound's significance in advancing our understanding of fundamental biological processes that depend on sphingolipid structure and function .
| Parameter | Specification |
|---|---|
| Assay | ≥99.0% |
| Intended Use | Research and development, commercial applications |
| Quality Control | HPLC, HNMR, MS, IR analysis |
| Regulatory Status | For research use only; not for human or veterinary use |
Companies specializing in research chemicals, such as Toronto Research Chemicals (TRC), provide certified reference standards of this compound. These standards undergo rigorous quality control to ensure compliance with regulatory requirements .
| Storage Parameter | Recommendation |
|---|---|
| Container | Tightly closed |
| Environment | Dry, cool, well-ventilated place |
| Segregation | Store apart from foodstuff containers or incompatible materials |
| Temperature | Room temperature (unless otherwise specified) |
| Shipping Conditions | Standard conditions suitable for most applications |
Following these storage guidelines ensures that the compound maintains its chemical integrity and performance characteristics for research applications .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester exist, each with specific modifications that alter their biochemical properties and applications. These analogs provide complementary tools for researchers investigating sphingolipid metabolism and related processes.
Tetradecasphingosine (C14-Sphingosine), with the molecular formula C14H29NO2, represents a key structural analog. This compound is a sphingoid that is the C14-analogue of sphingosine, functioning as both a sphingoid and an aminodiol. It has been reported in Bombyx mori (silkworm), indicating its natural occurrence and biological relevance .
Another related compound is (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA), which shares the 2-hydroxy-3-amino motif but differs in chain length and lacks the characteristic double bond. This compound is notable as it forms the N-terminal part of the natural linear pentapeptide microginin, which has been investigated for antihypertensive properties .
Biochemical Significance
Role in Cell Membrane Biology
The significance of (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester extends to fundamental aspects of cell biology through its connection to sphingolipid synthesis. Sphingolipids are essential components of cell membranes, contributing to both structural integrity and functional dynamics. By facilitating the synthesis of these critical lipids, the compound indirectly influences various cellular processes dependent on membrane composition.
Sphingolipids participate in the formation of specialized membrane microdomains, often referred to as lipid rafts, which serve as platforms for signal transduction, protein sorting, and membrane trafficking. The structural specificity of sphingolipids, derived from precursors like those synthesized using (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester, directly impacts the physical properties and functional capabilities of these membrane domains.
Implications for Research and Development
The availability of well-characterized compounds like (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester facilitates advanced research in lipid biochemistry and related fields. The compound's role as a synthetic intermediate enables the development of sphingolipid analogs with modified properties, which are valuable tools for investigating structure-function relationships in biological systems .
Research utilizing this compound contributes to our understanding of diseases associated with sphingolipid metabolism disorders, neurological conditions, and cellular signaling abnormalities. The precise stereochemical control available through synthetic approaches employing this compound allows researchers to explore the biological impacts of specific structural features in sphingolipids and related molecules.
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